![molecular formula C14H10F3N5O2S B2759568 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 877630-00-7](/img/structure/B2759568.png)
2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines
作用机制
Target of Action
The primary targets of this compound are cyclin-dependent kinases (CDKs) . CDKs are a family of protein kinases that regulate the cell cycle and are crucial for cell proliferation and differentiation .
Mode of Action
This compound acts as an inhibitor of CDKs . It binds to the active site of these kinases, preventing them from phosphorylating their substrates and thus halting cell cycle progression .
Biochemical Pathways
The inhibition of CDKs affects the cell cycle pathway . By preventing the phosphorylation of key proteins, the compound halts the progression of the cell cycle, leading to cell cycle arrest . This can result in the induction of apoptosis, particularly in cancer cells that rely on rapid cell division .
Pharmacokinetics
Like many kinase inhibitors, it is likely to be metabolized in the liver and excreted in the urine . Its bioavailability would be influenced by factors such as absorption rate, distribution in the body, metabolism, and excretion .
Result of Action
The result of the compound’s action is the inhibition of cell proliferation and the induction of apoptosis . This makes it a promising candidate for the treatment of cancers, particularly those characterized by rapid cell division .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other drugs or substances in the body can affect the compound’s metabolism and excretion, potentially impacting its efficacy .
生化分析
Biochemical Properties
The compound 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide has been found to interact with various enzymes and proteins . For instance, it has been reported to inhibit the cyclin-dependent kinase (CDK) 4/cyclin D1 complex-mediated phosphorylation of a protein substrate . The nature of these interactions is likely due to the compound’s structural features, which allow it to bind to the active sites of these enzymes and proteins .
Cellular Effects
In cellular processes, this compound has been shown to have significant effects. For example, it has been reported to inhibit cell cycle progression and induce apoptosis in A549 cells . It also significantly induces caspase-3 activation and suppresses NF-κB and IL-6 activation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It has been found to bind to the active sites of enzymes and proteins, leading to enzyme inhibition or activation . Additionally, it has been reported to cause changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazolo[3,4-d]pyrimidin-4-one core. One common approach is to start with a suitable pyrazole derivative and then introduce the trifluoromethyl group through a series of reactions. The thioacetamide moiety is then added through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to maximize yield and minimize by-products. Continuous flow chemistry might be employed to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: : The pyrazolo[3,4-d]pyrimidin-4-one core can be reduced to the corresponding pyrazolo[3,4-d]pyrimidin-4-ol.
Substitution: : The trifluoromethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Using nucleophiles such as amines or alcohols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Formation of pyrazolo[3,4-d]pyrimidin-4-ol.
Substitution: : Formation of derivatives with different functional groups.
科学研究应用
This compound has shown promise in various scientific research applications:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Studied for its potential biological activity, including enzyme inhibition.
Medicine: : Investigated for its therapeutic potential in treating diseases such as cancer and viral infections.
Industry: : Potential use in the development of new materials and chemical processes.
相似化合物的比较
This compound is unique due to its specific structural features, such as the trifluoromethyl group and the pyrazolo[3,4-d]pyrimidin-4-one core. Similar compounds include other pyrazolo[3,4-d]pyrimidines and thioacetamides, but the presence of the trifluoromethyl group sets it apart in terms of reactivity and biological activity.
List of Similar Compounds
Pyrazolo[3,4-d]pyrimidin-4-one derivatives
Thioacetamide derivatives
Trifluoromethyl-substituted heterocycles
属性
IUPAC Name |
2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N5O2S/c15-14(16,17)7-2-1-3-8(4-7)19-10(23)6-25-13-20-11-9(5-18-22-11)12(24)21-13/h1-5H,6H2,(H,19,23)(H2,18,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLVGUIUBLYPBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CSC2=NC3=C(C=NN3)C(=O)N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2759485.png)
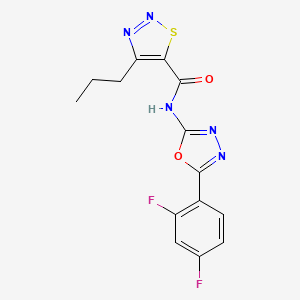
![1-(4-chlorophenyl)-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}cyclopentane-1-carboxamide](/img/structure/B2759488.png)
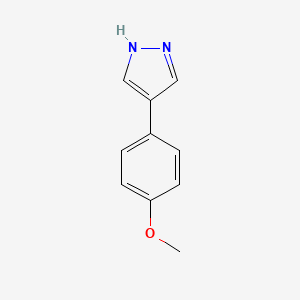
![N-[2-(azepan-1-yl)-2-oxoethyl]-4-tert-butylbenzene-1-sulfonamide](/img/structure/B2759491.png)
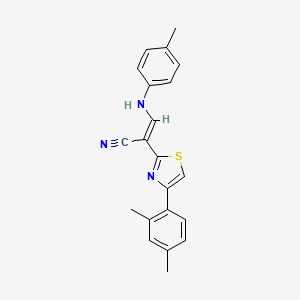
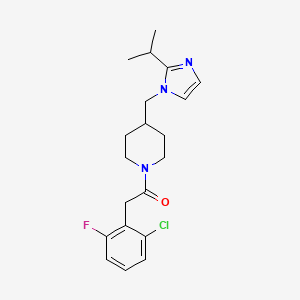
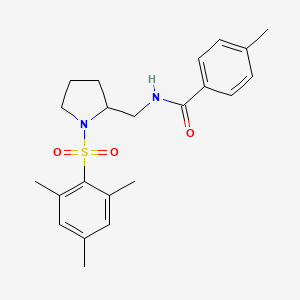
![6,7-Dihydroimidazo[1,2-A]pyrazin-8(5H)-one](/img/structure/B2759500.png)
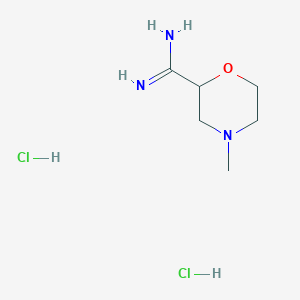
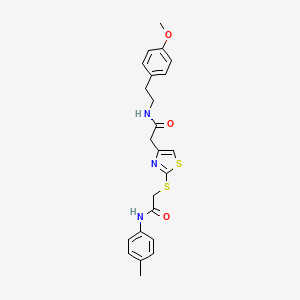

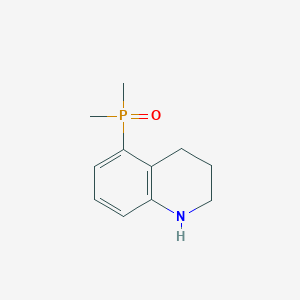
![2-({[2-(1,3-Dithiolan-2-yl)-4-nitrophenyl]sulfanyl}methyl)furan](/img/structure/B2759507.png)
